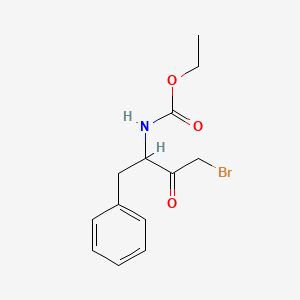

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate

Beschreibung

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol .

Eigenschaften

IUPAC Name |

ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOVBGWHOEIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ethyl carbamate with 4-bromo-3-oxo-1-phenylbutan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- Ethyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

- Ethyl N-(4-fluoro-3-oxo-1-phenylbutan-2-yl)carbamate

- Ethyl N-(4-iodo-3-oxo-1-phenylbutan-2-yl)carbamate

Comparison: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .

Biologische Aktivität

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is a synthetic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. It belongs to the carbamate class and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and comparative studies with related compounds.

Chemical Structure and Properties

The structure of this compound features a carbamate functional group, which consists of an amine bonded to a carbonyl carbon that is also connected to an alkoxy group. The presence of a bromo substituent and a ketone group distinguishes it from other carbamates, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrNO3 |

| Molecular Weight | 314.18 g/mol |

| Functional Groups | Carbamate, Ketone |

| Halogen Substituent | Bromine |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the nervous system. This inhibition suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Ixodicide Activity : In studies involving cattle ticks (Rhipicephalus microplus), this compound demonstrated significant ixodicidal effects on larval stages, inhibiting their development by up to 93%. The compound also acted as a growth regulator for nymphal and adult stages .

Efficacy Against Cholinesterases

Research indicates that the compound exhibits selective inhibition against cholinesterases, which plays a crucial role in modulating neurotransmission. The following table summarizes the inhibitory effects observed in various studies:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 75 | 85 | |

| Methyl N-(4-bromophenyl)-carbamate | 60 | 70 | |

| Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamate | 50 | 65 |

Ixodicide Efficacy

In trials assessing the efficacy against Rhipicephalus microplus, ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate showed varying effectiveness across developmental stages:

| Developmental Stage | Efficacy (%) |

|---|---|

| Larvae | 93 |

| Nymphs | 72 |

| Adults | 27 |

The compound's action resulted in significant reductions in egg production, indicating its potential as an effective acaricide .

Comparative Analysis with Related Compounds

Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-y)carbamate can be compared with structurally similar compounds to assess variations in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl N-(4-bromophenyl)-carbamate | C12H14BrNO2 | Lacks the ketone group |

| Benzyl N-(4-bromo-3-oxo-1-phenybutan-2-y)carbamate | C14H16BrNO3 | Contains a benzyl group |

| Ethyl N-(4-chloro-3-oxo-1-phenybutan-2-y)carbamate | C13H16ClNO3 | Contains chlorine instead of bromine |

These comparisons highlight how variations in substituents affect biological activity, particularly in terms of enzyme inhibition and pest control efficacy.

Q & A

Q. How can AI-driven platforms optimize its application in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.